molecular formula C11H6F6N2 B2753543 5,7-Bis(trifluoromethyl)quinolin-2-amine CAS No. 1431426-58-2

5,7-Bis(trifluoromethyl)quinolin-2-amine

Cat. No.: B2753543
CAS No.: 1431426-58-2
M. Wt: 280.173
InChI Key: OZJXAZVQUFSTOC-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C11H6F6N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of trifluoromethyl groups at positions 5 and 7 of the quinoline ring imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)quinolin-2-amine typically involves the introduction of trifluoromethyl groups into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-trifluoromethyl-5,7,8-trifluoroquinoline with dimethylphosphano derivatives can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organometallic compounds. The reaction conditions, including temperature, solvent, and catalysts, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5,7-Bis(trifluoromethyl)quinolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 5,7,8-Trifluoroquinoline
  • 7-Dimethyl-phosphano-5,8-difluoroquinoline

Uniqueness

5,7-Bis(trifluoromethyl)quinolin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives that may have different substituents or fewer trifluoromethyl groups .

Properties

IUPAC Name

5,7-bis(trifluoromethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c12-10(13,14)5-3-7(11(15,16)17)6-1-2-9(18)19-8(6)4-5/h1-4H,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJXAZVQUFSTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=CC(=C21)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431426-58-2
Record name 5,7-bis(trifluoromethyl)quinolin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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